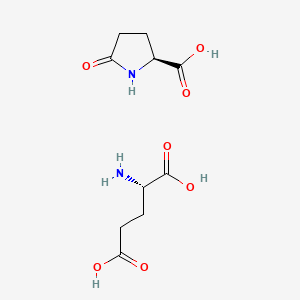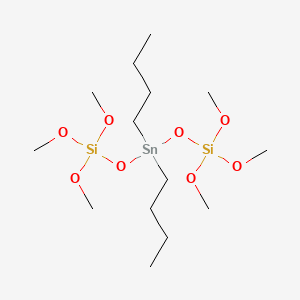
N-(2-((2-Aminoethyl)dodecylamino)ethyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2-Aminoethyl)dodecylamino]ethyl]glycine is a chemical compound with the molecular formula C18H39N3O2 and a molecular weight of 329.52 g/mol . This compound is known for its unique structure, which includes a glycine backbone with an aminoethyl and dodecylamino substituent. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine typically involves the reaction of glycine with 2-aminoethyl and dodecylamino groups under specific conditions. The synthetic route may include the following steps:
Reaction of Glycine with 2-Aminoethyl Group: Glycine is reacted with an appropriate reagent to introduce the 2-aminoethyl group.
Introduction of Dodecylamino Group: The intermediate product is then reacted with a dodecylamine to introduce the dodecylamino group.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or metal hydrides.
Substitution: The amino and dodecylamino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and as a component in pharmaceutical formulations.
Industry: It is used in the production of surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine involves its interaction with specific molecular targets. The aminoethyl and dodecylamino groups allow it to interact with various biological molecules, potentially affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine can be compared with other similar compounds, such as:
N-[2-[(2-aminoethyl)octylamino]ethyl]glycine: Similar structure but with an octyl group instead of a dodecyl group.
N-[2-[(2-aminoethyl)hexylamino]ethyl]glycine: Contains a hexyl group instead of a dodecyl group.
N-[2-[(2-aminoethyl)butylamino]ethyl]glycine: Features a butyl group instead of a dodecyl group.
The uniqueness of N-[2-[(2-aminoethyl)dodecylamino]ethyl]glycine lies in its longer dodecyl chain, which can influence its chemical properties and interactions .
Properties
CAS No. |
93839-33-9 |
|---|---|
Molecular Formula |
C18H39N3O2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[2-[2-aminoethyl(dodecyl)amino]ethylamino]acetic acid |
InChI |
InChI=1S/C18H39N3O2/c1-2-3-4-5-6-7-8-9-10-11-14-21(15-12-19)16-13-20-17-18(22)23/h20H,2-17,19H2,1H3,(H,22,23) |
InChI Key |
YIRFYEDJJRGBKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCN)CCNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



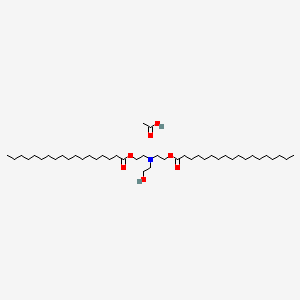
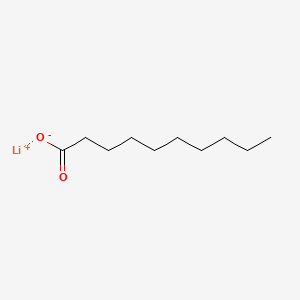

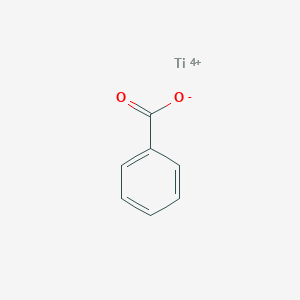


![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] propanoate](/img/structure/B12677578.png)
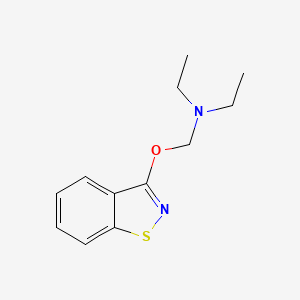

![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
